molecular formula C14H15NO B1364916 2-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 14674-88-5

2-{[(4-Methylphenyl)amino]methyl}phenol

Cat. No. B1364916
CAS RN: 14674-88-5
M. Wt: 213.27 g/mol
InChI Key: WFHKXPNAEQCZDW-UHFFFAOYSA-N
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Description

“2-{[(4-Methylphenyl)amino]methyl}phenol” is a compound with the molecular formula C14H15NO . It is a brown powder .


Molecular Structure Analysis

The molecular weight of “2-{[(4-Methylphenyl)amino]methyl}phenol” is 213.27 g/mol . The InChI code for this compound is InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3 .


Physical And Chemical Properties Analysis

“2-{[(4-Methylphenyl)amino]methyl}phenol” has a molecular weight of 213.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Chemistry and Material Science

    • “2-{[(4-Methylphenyl)amino]methyl}phenol” is a type of secondary amine . Secondary amines are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine), psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .
    • The compound is synthesized via the Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
    • The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
  • Pharmaceuticals

    • As mentioned above, secondary amines, including “2-{[(4-Methylphenyl)amino]methyl}phenol”, are used in the production of various pharmaceuticals . These include antidepressants, psychedelic and opiate analgesics, and agrochemicals .
  • Dye Manufacturing

    • Secondary amines, including “2-{[(4-Methylphenyl)amino]methyl}phenol”, are important starting materials for the preparation of many compounds such as azo dyes . Azo dyes are used widely in the textile and leather industries .
  • Dithiocarbamate Synthesis

    • Dithiocarbamates are another class of compounds that can be synthesized from secondary amines . These compounds have applications in agriculture as fungicides and pesticides .
  • Material Science

    • The compound “2-{[(4-Methylphenyl)amino]methyl}phenol” and its related compounds can be used in material science . The molecular structures of these compounds are stabilized by secondary intermolecular interactions , which can be beneficial in the development of new materials .
  • Para Cresols

    • “2-{[(4-Methylphenyl)amino]methyl}phenol” belongs to the class of organic compounds known as para cresols . These compounds consist of a benzene ring bearing one hydroxyl group at ring positions 1 and 4 . They have various applications in the chemical industry .
  • Organic Synthesis

    • “2-{[(4-Methylphenyl)amino]methyl}phenol” can be used as a starting material in organic synthesis . Its molecular structure is stabilized by secondary intermolecular interactions, which can be beneficial in the development of new organic compounds .
  • Preparation of Schiff Bases

    • This compound can be used in the preparation of Schiff bases . Schiff bases are important intermediates in organic synthesis and have applications in the pharmaceutical industry, among others .
  • Preparation of Azo Dyes

    • “2-{[(4-Methylphenyl)amino]methyl}phenol” can be used in the synthesis of azo dyes . Azo dyes are widely used in the textile and leather industries .
  • Preparation of Dithiocarbamates

    • This compound can be used in the synthesis of dithiocarbamates . Dithiocarbamates have applications in agriculture as fungicides and pesticides .
  • Pharmaceutical Industry

    • “2-{[(4-Methylphenyl)amino]methyl}phenol” can be used in the synthesis of various pharmaceuticals . These include antidepressants, psychedelic and opiate analgesics, and agrochemicals .
  • Material Science

    • This compound can be used in material science . Its molecular structure is stabilized by secondary intermolecular interactions, which can be beneficial in the development of new materials .

properties

IUPAC Name

2-[(4-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKXPNAEQCZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methylphenyl)amino]methyl}phenol

CAS RN

14674-88-5
Record name ALPHA-(PARA-TOLUIDINO)-ORTHO-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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